Boc-His(Dnp)-OH
Overview
Description
Boc-His(Dnp)-OH, also known as N-tert-butoxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a protected form of the amino acid histidine. The compound is commonly used in peptide synthesis to protect the amino group and the imidazole side chain of histidine. The tert-butoxycarbonyl (Boc) group protects the amino group, while the 2,4-dinitrophenyl (Dnp) group protects the imidazole side chain. This dual protection is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Mechanism of Action
Target of Action
Boc-His(Dnp)-OH, also known as Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine , is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in the peptide chain that it is being used to synthesize .
Mode of Action
The compound works by protecting the histidine residues in peptide synthesis . The Dnp group prevents undesirable side reactions, such as alkylation of the imidazole group of histidine . This protection is crucial for maintaining the integrity of the peptide chain during synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting the histidine residues, it ensures the correct folding and formation of the peptide chain . The downstream effects include the successful synthesis of the desired peptide with the correct sequence of amino acids .
Pharmacokinetics
Its properties, such as its molecular weight (42136) and empirical formula (C17H19N5O8) , would influence its behavior in a biological system.
Result of Action
The result of this compound’s action is the successful synthesis of a peptide with the correct sequence of amino acids . By protecting the histidine residues, it prevents side reactions that could disrupt the peptide chain .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For example, cleavage of peptide resins containing this compound at temperatures lower than 5 °C can be very slow and impractical . Therefore, optimal conditions must be maintained for the compound to function effectively .
Biochemical Analysis
Biochemical Properties
Boc-His(Dnp)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main method of Boc protection involves the use of Boc anhydride . The reaction mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The Dnp group, on the other hand, protects the histidine residues .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The Boc group is removed with mild acid, making it orthogonal to other key protecting groups . The Dnp group prevents undesirable side reactions, such as alkylation of the imidazole group of histidine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has been used in solid-phase peptide synthesis (SPPS), where each individual coupling is monitored for completeness prior to the next deblocking/elongation step .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Dnp)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting the Boc-protected histidine with 2,4-dinitrofluorobenzene (DNFB) in a basic medium. This reaction is typically performed in a solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of solvent recovery systems and waste management protocols ensures environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Boc-His(Dnp)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Dnp protecting groups can be removed under specific conditions to yield free histidine.
Substitution Reactions: The Dnp group can be substituted with other functional groups under nucleophilic conditions.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, thiophenol, triethylamine, dimethylformamide.
Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide, dichloromethane.
Major Products
Deprotected Histidine: Free histidine after removal of Boc and Dnp groups.
Peptide Conjugates: Peptides formed by coupling this compound with other amino acids.
Scientific Research Applications
Boc-His(Dnp)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Studies: Employed in the study of enzyme mechanisms and substrate specificity.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Bioconjugation: Used in the preparation of bioconjugates for diagnostic and therapeutic applications.
Comparison with Similar Compounds
Boc-His(Dnp)-OH is unique due to its dual protection of the amino group and the imidazole side chain. Similar compounds include:
Boc-His(Trt)-OH: N-tert-butoxycarbonyl-Nπ-triphenylmethyl-L-histidine, where the imidazole side chain is protected by a triphenylmethyl (Trt) group.
Fmoc-His(Dnp)-OH: N-(9-fluorenylmethoxycarbonyl)-Nπ-2,4-dinitrophenyl-L-histidine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.
Each of these compounds offers different protection strategies, making them suitable for various synthetic applications.
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGVUOQMOHGHEW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885281 | |
Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25024-53-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25024-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025024537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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